Lipophilicity (XLogP3): Distinct Partitioning Relative to Unsubstituted Benzyl and 4-Hydroxy Analogs
The target compound exhibits a computed XLogP3 of 2.0, which is 0.4 log units higher than its unsubstituted benzyl analog (1-benzylpiperidin-3-ol, XLogP3 = 1.6) and 0.3 log units higher than its 4-hydroxy regioisomer (1-(4-methylbenzyl)piperidin-4-ol, XLogP3 = 1.7) [1] [2] [3]. This increased lipophilicity, driven by the para-methyl substituent, suggests enhanced membrane permeability and a potentially longer biological half-life.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 1-Benzylpiperidin-3-ol (XLogP3 = 1.6); 1-(4-Methylbenzyl)piperidin-4-ol (XLogP3 = 1.7) |
| Quantified Difference | +0.4 log units vs. 1-benzylpiperidin-3-ol; +0.3 log units vs. 4-hydroxy regioisomer |
| Conditions | Computed by XLogP3 3.0 (PubChem, 2021-2025) based on 2D molecular structure |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, a key determinant of oral bioavailability and CNS penetration, making this compound a more attractive scaffold for lead optimization in these areas.
- [1] PubChem. (2025). Compound Summary for CID 2838432, 1-(4-Methylbenzyl)piperidin-3-ol. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 85773, 1-Benzylpiperidin-3-ol. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Compound Summary for CID 791482, 1-(4-Methylbenzyl)piperidin-4-ol. National Center for Biotechnology Information. View Source
